Thallium iodide

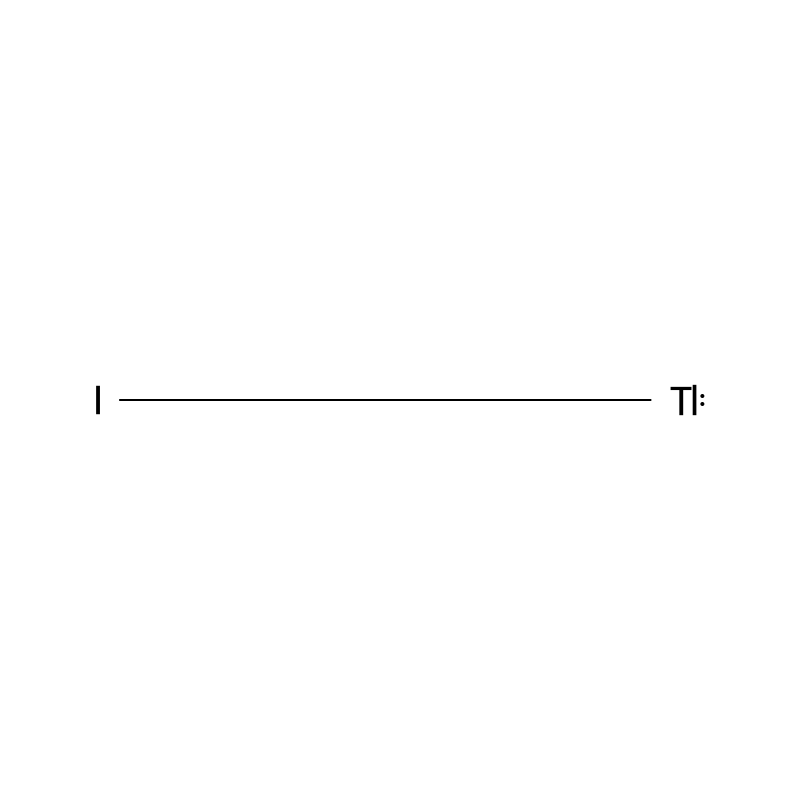

ITl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ITl

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Infrared Optics

- High Transmission and Hardness: One of the primary applications of thallium iodide crystals is in infrared (IR) optics. These crystals possess superior qualities compared to other commonly used IR materials. Thallium bromide (TIBr) and thallium iodide (TI) crystals exhibit greater hardness than materials like germanium or zinc selenide. This enhanced durability allows them to withstand the rigors of handling and fabrication for optical components.

- Broader Wavelength Range: Thallium iodide crystals demonstrate superior transmission across a wider range of infrared wavelengths compared to other options . This property makes them particularly suitable for applications requiring detection or manipulation of longer wavelength infrared radiation.

Source

Superconductivity Research

- High-Temperature Superconductors: Researchers are continuously exploring materials with the ability to superconduct at higher temperatures. Thallium-based cuprate superconductors have emerged as a promising area of investigation . These materials, which combine thallium, barium, calcium, and copper oxide, have demonstrated transition temperatures exceeding 120 Kelvin (-153°C).

Source

Thallium iodide, with the chemical formula , is a yellow crystalline compound that belongs to the class of metal halides. It is notable for being one of the few water-insoluble metal iodides, alongside compounds like silver iodide and copper iodide. Thallium iodide exhibits a unique orthorhombic crystal structure at room temperature, which can transition to a cubic structure at elevated temperatures. The compound has a molar mass of approximately 331.287 g/mol and a density of 7.1 g/cm³ .

- Thallium, a component of TlI, is highly toxic. Ingestion, inhalation, or skin contact can cause severe health problems, including hair loss, nerve damage, and organ failure.

- Due to its toxicity, TlI should be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators.

Note:

- There is no known biological function or specific mechanism of action associated with TlI in scientific research.

- Formation: It can be synthesized through metathesis reactions involving soluble thallium salts and iodide ions. For example:

- Oxidation: Attempts to oxidize thallium iodide to thallium(III) iodide typically yield thallium(I) triiodide instead:

- Reactivity with Acids: Thallium(I) iodide can be oxidized by aqua regia, leading to the formation of thallium(III) species

Thallium compounds, including thallium iodide, are known to be highly toxic. Thallium is a heavy metal that can cause severe health effects upon exposure, including neurological damage and organ failure. The biological activity of thallium iodide is primarily characterized by its toxicity rather than any therapeutic effects. Its use in medicine has been largely abandoned due to these toxic properties .

Thallium iodide can be synthesized through several methods:

- Metathesis Reaction: Mixing soluble thallium salts (such as thallium nitrate) with potassium iodide or sodium iodide in aqueous solution.

- Evaporation Method: Evaporating stoichiometric amounts of thallium(I) iodide and iodine in concentrated aqueous hydriodic acid.

- Iodination Reactions: Thallium-promoted iodination of phenols using thallium(I) acetate produces thallium iodide as a by-product .

Thallium iodide has several applications, particularly in the field of lighting and radiation detection:

- Lighting: Historically, it was used in mercury arc lamps to enhance performance by producing light primarily in the blue-green spectrum, which is less absorbed by water. It is now incorporated into quartz and ceramic metal halide lamps for improved efficiency.

- Scintillators: Thallium(I) iodide is utilized in combination with sodium iodide or cesium iodide to create scintillators for radiation detection systems .

Research on thallium iodide interactions focuses on its chemical reactivity with other substances, particularly under oxidative conditions. Studies have shown that when subjected to strong oxidizing agents, thallium(I) can be converted into thallium(III), but this process often leads to the formation of intermediate species such as thallium(I) triiodide. The stability of these compounds under varying conditions is crucial for their application in synthetic chemistry and materials science

Thallium iodide shares similarities with other metal halides but has unique properties that distinguish it from them. Below is a comparison with similar compounds: Thallium iodide's significant toxicity and specific applications set it apart from other similar compounds, making it a subject of interest in both chemistry and materials science .Compound Chemical Formula Solubility Structure Type Unique Features Thallium Iodide TlI Insoluble in water Orthorhombic Toxicity; used in lighting and scintillators Silver Iodide AgI Insoluble in water Cubic Used in photography; less toxic Copper Iodide CuI Insoluble in water Cubic Used in organic synthesis; less toxic Lead Iodide PbI₂ Insoluble in water Orthorhombic Used in photovoltaic applications Mercury Iodide HgI₂ Insoluble in water Cubic Toxic; used in some traditional medicines

Thallium iodide exhibits a distinctive orthorhombic crystal structure at room temperature, which represents a fundamental departure from the typical sodium chloride structure observed in many alkali halides [1] [2]. The compound crystallizes in the Cmcm space group (space group number 63) with specific lattice parameters that define its unique structural characteristics [3]. The unit cell dimensions are precisely defined with a = 4.57 Å, b = 12.92 Å, and c = 5.24 Å, while all angles remain at 90 degrees, confirming the orthorhombic symmetry [3].

The room temperature structure of thallium iodide can be fundamentally understood as a distorted sodium chloride structure, where the distortion arises from favorable thallium-thallium interactions [1] [2]. This structural modification is particularly significant because it results in unusually short thallium-thallium distances, with the closest approach being 383 picometers [1] [4]. These shortened intermetallic distances are believed to be responsible for the structural distortion and represent a key distinguishing feature of the compound's crystallographic arrangement [2].

The coordination environment in the orthorhombic phase demonstrates considerable complexity compared to simpler ionic structures [5]. Each thallium cation is surrounded by iodide anions in a distorted eight-coordinate geometry, while the coordination can be considered as a deviation from the ideal cubic arrangement found in cesium chloride structures [1]. The distortion mechanism is attributed to the electronic effects of the thallium 6s² lone pair, which influences the overall structural stability and bonding characteristics [1] [2].

| Parameter | Value | Unit |

|---|---|---|

| Space Group | Cmcm | - |

| Space Group Number | 63 | - |

| Unit Cell a | 4.57 | Å |

| Unit Cell b | 12.92 | Å |

| Unit Cell c | 5.24 | Å |

| Unit Cell Volume | 309.3 | ų |

| Formula Units (Z) | 4 | - |

| Density | 7.29 | g/cm³ |

| Crystal Color | Yellow | - |

High-Temperature Cubic Phase Transitions

The thermal behavior of thallium iodide reveals a remarkable structural phase transition that occurs at approximately 175°C, where the yellow orthorhombic form transforms into a red cubic polymorph [1] [6] [4]. This transformation represents a fundamental change in the crystal structure, transitioning from the distorted orthorhombic arrangement to a cubic cesium chloride-type structure [1] [4]. The phase transition is accompanied by dramatic changes in physical properties, most notably an increase in electrical conductivity by approximately two orders of magnitude [1] [4].

Nuclear magnetic resonance studies have provided detailed insights into the nature of this phase transition, revealing that the transformation involves significant changes in the local bonding environment [6]. The transition from the orthorhombic to cubic structure results in a substantial decrease in the estimated second moments of thallium nuclear magnetic resonance lines, indicating reduced "covalent character" in the bonding within the solid [6]. This structural reorganization involves the lengthening of some unusually short thallium-iodine bonds to form a more symmetric solid with higher density [6].

The high-temperature cubic phase can be stabilized at room temperature through chemical modification by doping thallium iodide with other halides such as rubidium iodide, cesium iodide, potassium iodide, silver iodide, thallium bromide, and thallium chloride [1] [4]. This stabilization phenomenon suggests that the presence of impurities can significantly influence the relative stability of different polymorphic forms and may be responsible for the coexistence of cubic and orthorhombic phases under ambient conditions [1] [4].

| Phase Property | Orthorhombic | Cubic |

|---|---|---|

| Temperature Range | Room temperature to 175°C | Above 175°C |

| Crystal Structure | Distorted NaCl-type | CsCl-type |

| Color | Yellow | Red |

| Conductivity Change | Base level | 100× increase |

| Bonding Character | Higher covalent character | Reduced covalent character |

| Density | 7.29 g/cm³ | Higher |

Nanoscale Structural Modifications

The structural behavior of thallium iodide undergoes significant modifications when the material is prepared as nanometer-thin films, demonstrating the profound influence of size effects on crystallographic arrangements [1] [4]. Nanoscale thallium iodide films grown on various substrates including lithium fluoride, sodium chloride, and potassium bromide exhibit a cubic rocksalt structure, which differs markedly from both the bulk orthorhombic room-temperature phase and the high-temperature cubic phase [1] [4].

The substrate-induced structural modifications represent a fundamental departure from bulk behavior, where the interfacial interactions between the thallium iodide film and the underlying substrate material play a crucial role in determining the final crystal structure [1] [4]. This phenomenon demonstrates that the energetics of thin film formation can overcome the intrinsic structural preferences observed in bulk materials, leading to the stabilization of alternative polymorphic forms [1] [4].

Research findings indicate that the thickness of these films plays a critical role in determining their structural characteristics [1] [4]. The nanometer-scale dimensions create unique boundary conditions that favor the rocksalt structure over the naturally occurring orthorhombic arrangement observed in bulk samples [1] [4]. These structural modifications have important implications for the electronic and optical properties of the material when used in thin film applications.

| Substrate Material | Film Structure | Thickness Scale | Structural Type |

|---|---|---|---|

| Lithium Fluoride | Cubic Rocksalt | Nanometer | Different from bulk |

| Sodium Chloride | Cubic Rocksalt | Nanometer | Different from bulk |

| Potassium Bromide | Cubic Rocksalt | Nanometer | Different from bulk |

High-Pressure Metallic Conductivity Phenomena

Under extreme pressure conditions, thallium iodide undergoes a remarkable electronic transition that transforms it from a semiconducting material into a metallic conductor [1] [2] [4]. This pressure-induced metallization occurs at approximately 160 kilobars (16 gigapascals), representing one of the most significant pressure-induced electronic transitions observed in thallium halide compounds [1] [2] [4].

The mechanism underlying this pressure-induced metallization involves fundamental changes in the electronic band structure of the material [7]. Theoretical calculations suggest that the application of high pressure leads to band gap closure, resulting in the overlap of valence and conduction bands that enables metallic conduction [7]. This electronic transition is accompanied by structural modifications that facilitate the delocalization of electrons throughout the crystal lattice [7].

Comparative studies of related thallium and indium halides have provided broader context for understanding these pressure-induced phenomena [7]. Research indicates that thallium iodide requires significantly higher pressure (14 gigapascals) to achieve metallization compared to indium bromide (6.5 gigapascals), suggesting that the electronic structure and bonding characteristics of thallium iodide provide greater resistance to pressure-induced electronic transitions [7].

The pressure-induced metallic state represents a fundamentally different electronic phase compared to both the room-temperature orthorhombic and high-temperature cubic forms [1] [2] [4]. This transition demonstrates the remarkable plasticity of the electronic structure under extreme conditions and highlights the potential for discovering novel electronic phases in thallium-based compounds under high-pressure environments [7].

| Pressure Condition | Electronic State | Structural Changes | Conductivity Type |

|---|---|---|---|

| Ambient | Semiconducting | Orthorhombic | Low |

| 160 kbar (16 GPa) | Metallic | Modified cubic | Metallic |

| Band Gap | Closed | Delocalized electrons | High |

Aqueous metathesis reactions represent the most widely employed and accessible methodology for thallium iodide synthesis, characterized by their operational simplicity and consistent yields [1] [2]. The fundamental reaction involves the precipitation of thallium iodide from aqueous solutions through the combination of soluble thallium(I) salts with iodide-containing compounds.

The general reaction mechanism follows the equation: Tl⁺(aq) + I⁻(aq) → TlI(s), where the driving force is the extremely low solubility of thallium iodide with a solubility product constant (Ksp) of 5.5 × 10⁻⁸ [3]. This precipitation occurs immediately upon mixing the reactants due to the thermodynamically favorable formation of the ionic lattice structure.

Synthesis Using Thallium(I) Nitrate

Thallium(I) nitrate serves as the preferred thallium source for metathesis reactions due to its high solubility and availability [4]. The reaction with potassium iodide proceeds according to: TlNO₃ + KI → TlI(s) + KNO₃. Optimal conditions involve maintaining reactant concentrations between 0.1 and 0.5 molar in aqueous solution at temperatures ranging from 25 to 100°C [1]. Reaction completion typically occurs within 30 minutes to 2 hours, yielding 90-98% of theoretical product.

The precipitation kinetics demonstrate first-order dependency on both thallium and iodide concentrations [5]. Temperature elevation accelerates nucleation rates while potentially affecting crystal morphology. Controlled cooling from elevated temperatures produces larger, more uniform crystallites suitable for optical applications [6].

Synthesis Using Thallium(I) Acetate

Thallium(I) acetate provides an alternative synthetic route, particularly advantageous for organic synthesis applications where subsequent iodination reactions are desired [7] [8]. The metathesis reaction with sodium iodide or potassium iodide proceeds under mild conditions at temperatures between 25-60°C. This methodology finds extensive application in organic chemistry for the preparation of aromatic iodides through sequential thallation-iodination processes [9] [7].

The reaction mechanism involves coordination of the acetate ligand, which can influence the precipitation rate and crystal habit formation. Yields typically range from 80-90%, with the lower values attributed to the formation of soluble thallium-acetate complexes that compete with precipitation [10].

Solvent Effects and Optimization

The choice of solvent significantly influences both reaction kinetics and product purity. Pure aqueous systems favor rapid precipitation but may produce fine crystalline products. Mixed aqueous-organic solvents, particularly those containing ethanol or methanol, provide better control over nucleation rates and result in larger crystal formation [11].

Temperature control during metathesis reactions proves critical for product quality. Rapid temperature changes can induce formation of metastable phases or produce amorphous precipitates. Gradual cooling from 80°C to room temperature over 2-4 hours typically yields optimal crystalline products [1].

Direct Elemental Synthesis Techniques

Direct elemental synthesis represents the most straightforward approach for thallium iodide preparation, involving the reaction of thallium metal with iodine vapor or solid iodine under controlled atmospheric conditions [2]. This methodology produces highly pure products with minimal contamination from extraneous ionic species.

High-Temperature Vapor Phase Synthesis

The direct combination of thallium metal with iodine vapor at elevated temperatures provides a clean synthetic route: 2Tl(s) + I₂(g) → 2TlI(s) [2]. Optimal reaction conditions involve temperatures between 200-500°C under inert atmosphere to prevent oxidation of thallium metal. The reaction proceeds through vapor transport mechanisms, with iodine sublimation facilitating intimate contact between reactants.

Reaction kinetics follow Arrhenius behavior with activation energies typically ranging from 45-65 kJ/mol. Temperature profiles significantly influence product morphology, with higher temperatures favoring formation of the high-temperature red cubic phase, which subsequently transforms to the yellow orthorhombic form upon cooling [12].

Solid-State Synthesis Methods

Solid-state synthesis involves intimate mixing of thallium metal powder with crystalline iodine followed by thermal treatment under controlled atmosphere [13]. This approach provides excellent stoichiometric control and minimizes loss of volatile components. Optimal conditions involve temperatures of 300-400°C for 1-4 hours under argon or nitrogen atmosphere.

The mechanism involves initial formation of surface TlI layers that subsequently facilitate bulk diffusion. Reaction completion requires periodic mixing or use of mechanical activation techniques to ensure homogeneous product formation. Yields consistently exceed 95% when proper atmospheric control is maintained [14].

Thermodynamic Considerations

Direct elemental synthesis benefits from highly favorable thermodynamics, with the formation enthalpy of thallium iodide being approximately -123 kJ/mol [15]. This substantial exothermicity drives reaction completion even at moderate temperatures. However, thermal decomposition becomes significant above 500°C, particularly in the presence of oxygen, leading to formation of elemental iodine and thallium oxides [13].

The phase relationships in the thallium-iodine system demonstrate formation of several intermediate compounds, including Tl₃I₄ and TlI₃, which decompose at elevated temperatures to yield the stable TlI phase [16]. Understanding these phase equilibria proves essential for optimizing synthesis conditions and preventing formation of unwanted byproducts.

Halide Doping for Phase Stabilization

Halide doping represents a sophisticated approach for controlling the structural and electronic properties of thallium iodide, particularly for stabilizing the high-conductivity cubic phase at room temperature [2] [12]. This methodology involves incorporation of small quantities of foreign halide ions into the thallium iodide lattice structure.

Fundamental Doping Mechanisms

The incorporation of foreign halide ions into the thallium iodide structure occurs through substitutional mechanisms, where dopant ions replace either thallium or iodide positions in the crystal lattice [17] [18]. The effectiveness of doping depends on ionic radius compatibility and electronic structure considerations. Successful dopants typically possess ionic radii within ±15% of the host ions to minimize lattice strain.

Alkali metal iodides, including potassium iodide, rubidium iodide, and cesium iodide, demonstrate exceptional effectiveness for stabilizing the cubic phase structure [2]. The doping mechanism involves creation of point defects that alter the local coordination environment and reduce the thermodynamic driving force for the orthorhombic-to-cubic phase transition.

Cesium Iodide Doping Systems

Cesium iodide represents one of the most effective dopants for thallium iodide phase stabilization [19] [18]. Incorporation of 1-10 mol% cesium iodide successfully stabilizes the cubic phase down to room temperature, eliminating the typical phase transition at 175°C [12]. The larger cesium ion radius (1.81 Å) compared to thallium (1.70 Å) introduces beneficial lattice expansion that favors the more symmetric cubic structure.

Synthesis protocols for cesium-doped thallium iodide involve co-precipitation from mixed salt solutions or solid-state reaction of the constituent halides. Optimal doping concentrations balance phase stabilization benefits against potential degradation of optical and electronic properties. Concentrations above 15 mol% typically result in formation of separate phases and reduced material performance [19].

Rubidium and Potassium Iodide Doping

Rubidium iodide and potassium iodide provide alternative doping strategies with distinct advantages for specific applications [2]. Rubidium iodide, with its intermediate ionic radius (1.61 Å), offers excellent phase stabilization with minimal lattice distortion. Typical doping concentrations range from 1-10 mol%, with optimal performance achieved at 3-5 mol% incorporation.

Potassium iodide doping, while less effective than cesium or rubidium systems, provides cost advantages and simplified processing. The smaller potassium ion radius (1.38 Å) requires higher doping concentrations (5-15 mol%) to achieve equivalent phase stabilization effects [2].

Silver Iodide and Mixed Halide Doping

Silver iodide doping introduces unique electronic properties due to the d¹⁰ electronic configuration of silver(I) ions [2]. Low concentrations (0.1-5 mol%) provide effective phase stabilization while enhancing ionic conductivity. The mechanism involves creation of mobile silver interstitials that facilitate ion transport.

Mixed halide doping strategies, incorporating combinations of bromide and chloride ions, offer additional degrees of freedom for property optimization [18]. Thallium bromide doping at concentrations of 5-20 mol% creates solid solution phases with enhanced thermal stability and modified optical properties. These systems demonstrate particular utility for infrared optical applications where transmission characteristics can be fine-tuned through compositional control [20].

Synthesis Protocols for Doped Systems

Doped thallium iodide synthesis requires careful attention to homogeneity and phase purity. Co-precipitation methods involve simultaneous addition of all halide sources to thallium salt solutions, ensuring uniform dopant distribution. Temperature control during precipitation proves critical, with gradual cooling promoting equilibrium phase formation.

Solid-state synthesis approaches involve mechanical mixing of constituent halides followed by thermal treatment at 200-300°C for extended periods (12-48 hours). This methodology ensures complete reaction and homogeneous dopant distribution but requires longer processing times. Optimal results combine initial co-precipitation with subsequent thermal annealing to achieve both chemical homogeneity and desired phase structure [21].

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard